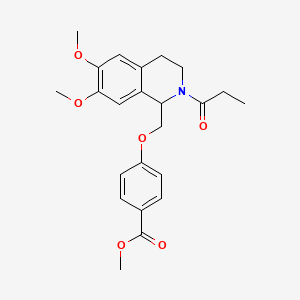
Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-[(6,7-DIMETHOXY-2-PROPANOYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHOXY]BENZOATE is a synthetic compound with a complex molecular structure It is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[(6,7-DIMETHOXY-2-PROPANOYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHOXY]BENZOATE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Propanoyl Group: The tetrahydroisoquinoline core is then acylated with propanoyl chloride under basic conditions to introduce the propanoyl group.
Esterification: Finally, the benzoate ester is formed through a reaction with methyl benzoate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-[(6,7-DIMETHOXY-2-PROPANOYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHOXY]BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Scientific Research Applications
METHYL 4-[(6,7-DIMETHOXY-2-PROPANOYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHOXY]BENZOATE has several scientific research applications:
Mechanism of Action
The mechanism of action of METHYL 4-[(6,7-DIMETHOXY-2-PROPANOYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHOXY]BENZOATE involves its interaction with specific molecular targets and pathways. The tetrahydroisoquinoline core is known to interact with various enzymes and receptors, modulating their activity . This can lead to a range of biological effects, such as anti-inflammatory and analgesic actions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A simpler analog with similar core structure but lacking the additional functional groups.
Methyl 4-hydroxybenzoate: Shares the benzoate ester moiety but lacks the tetrahydroisoquinoline core.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Similar core structure with methoxy groups but different functionalization.
Uniqueness
METHYL 4-[(6,7-DIMETHOXY-2-PROPANOYL-1,2,3,4-TETRAHYDROISOQUINOLIN-1-YL)METHOXY]BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C23H27NO6 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 4-[(6,7-dimethoxy-2-propanoyl-3,4-dihydro-1H-isoquinolin-1-yl)methoxy]benzoate |
InChI |
InChI=1S/C23H27NO6/c1-5-22(25)24-11-10-16-12-20(27-2)21(28-3)13-18(16)19(24)14-30-17-8-6-15(7-9-17)23(26)29-4/h6-9,12-13,19H,5,10-11,14H2,1-4H3 |
InChI Key |
TUBROKFVVSJAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















